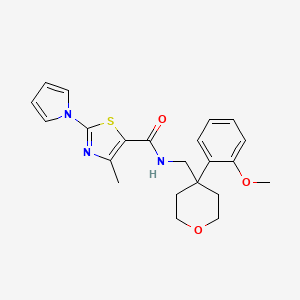

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPZYZAYJGSHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1327244-30-3 |

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.5 g/mol |

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The presence of the methoxyphenyl group may enhance the binding affinity to various biological targets, which is crucial for its therapeutic efficacy.

1. Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells, with IC50 values indicating potent cytotoxicity .

2. Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Thiazoles have been linked to effective anticonvulsant activity in various studies. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in seizure models, indicating their ability to modulate neuronal excitability .

3. Antimicrobial Properties

Compounds with similar sulfonamide structures are frequently investigated for their antimicrobial effects. The thiazole ring's presence enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in treating bacterial infections .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of thiazole-based compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The study reported IC50 values as low as 1.61 µg/mL for certain derivatives .

Case Study 2: Anticonvulsant Screening

In a screening of novel thiazole-integrated compounds, one derivative displayed significant anticonvulsant activity with a median effective dose (ED50) lower than that of traditional anticonvulsants. The structure–activity relationship (SAR) analysis suggested that substituents at specific positions on the thiazole ring were critical for enhancing activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Observations

Heterocyclic Core Variations

- Thiazole vs. Pyrazole/Thiophene: The target compound’s thiazole core (vs. pyrazole in or thiophene in ) likely enhances π-π stacking interactions in receptor binding.

- Substituent Effects : The 1H-pyrrol-1-yl group at position 2 (target compound) may enhance solubility compared to bulkier 4-pyridinyl () or bromophenyl () groups.

Amide Side Chain Modifications

- Tetrahydro-2H-pyran vs.

- Comparison with Dasatinib : While Dasatinib’s amide side chain includes a chloro-methylphenyl group and a piperazinyl-hydroxyethyl moiety for kinase selectivity, the target compound’s tetrahydro-pyran group may favor distinct pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.